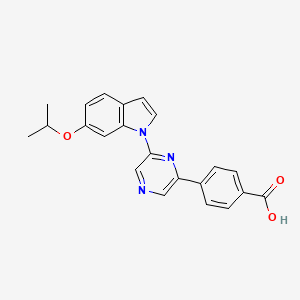
Csnk2A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csnk2A-IN-2 is a selective inhibitor of the protein kinase CSNK2A, also known as Casein Kinase 2 Alpha. This compound has garnered significant attention due to its potential antiviral and anticancer properties. Protein kinase CSNK2A is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CSNK2A has been linked to several diseases, making it a promising target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Csnk2A-IN-2 involves the preparation of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives. The synthetic route typically includes the following steps:
Formation of the Pyrimido[4,5-c]quinoline Core: This involves the cyclization of appropriate starting materials under specific conditions to form the core structure.
Substitution Reactions: Introduction of benzylamine or other substituents at the desired positions on the core structure.
Purification: The final compound is purified using techniques such as column chromatography to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Csnk2A-IN-2 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of different substituents on the pyrimido[4,5-c]quinoline core.
Oxidation and Reduction Reactions: Modifications of functional groups to enhance activity or selectivity.
Common Reagents and Conditions:
Reagents: Benzylamine, cyclohexylmethyl, and other substituents.
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products: The major products formed from these reactions are derivatives of the pyrimido[4,5-c]quinoline core with various substituents that retain or enhance CSNK2A inhibitory activity .
Scientific Research Applications
Mechanism of Action
Csnk2A-IN-2 exerts its effects by selectively inhibiting the activity of protein kinase CSNK2A. This inhibition disrupts the phosphorylation of key substrates involved in various cellular processes. The molecular targets and pathways affected by this compound include:
Inhibition of Viral Replication: By blocking the activity of CSNK2A, this compound prevents the replication of viruses such as SARS-CoV-2.
Cancer Cell Survival: CSNK2A inhibition interferes with pathways that promote cancer cell survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Csnk2A-IN-2 is compared with other CSNK2A inhibitors such as CX-4945, TBB, and DMAT. While all these compounds target CSNK2A, this compound is unique due to its specific structure and enhanced selectivity for CSNK2A. Similar compounds include:
CX-4945: A clinical-stage inhibitor of CSNK2A with broad-spectrum anticancer activity.
TBB (4,5,6,7-Tetrabromobenzotriazole): A potent CSNK2A inhibitor used in various research studies.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): Another CSNK2A inhibitor with applications in cancer research.
This compound stands out due to its specific antiviral activity and potential for therapeutic development.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[6-(6-propan-2-yloxyindol-1-yl)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)28-18-8-7-16-9-10-25(20(16)11-18)21-13-23-12-19(24-21)15-3-5-17(6-4-15)22(26)27/h3-14H,1-2H3,(H,26,27) |
InChI Key |
FMENLVZROFNANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=CN2C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


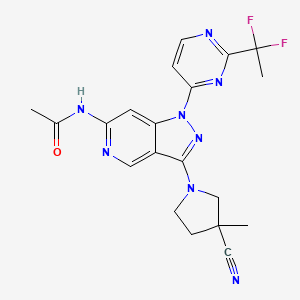
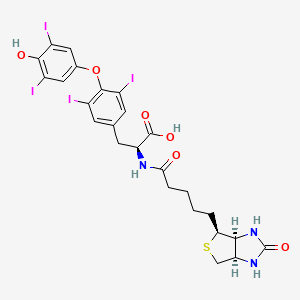
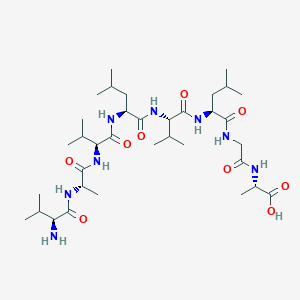
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)



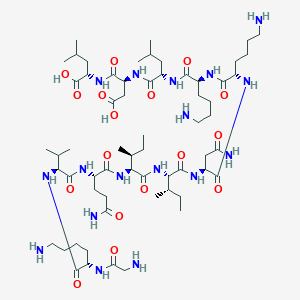

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
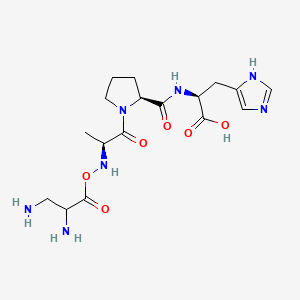
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

